molecular formula C14H11NO3S B1361804 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde CAS No. 270262-89-0

4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde

Cat. No.: B1361804
CAS No.: 270262-89-0
M. Wt: 273.31 g/mol
InChI Key: PISSEQSHPLGJCY-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde is an organic compound with the molecular formula C14H11NO3S It is characterized by the presence of a nitro group (-NO2) and a thioether linkage (-S-) attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde typically involves the nitration of 4-[(4-Methylphenyl)thio]benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Reduction: 4-[(4-Methylphenyl)thio]-3-aminobenzaldehyde.

    Oxidation: 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. The thioether linkage provides additional sites for chemical modification and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylphenyl)thio]benzaldehyde
  • 4-[(4-Methylphenyl)thio]-3-aminobenzaldehyde
  • 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid

Uniqueness

4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde is unique due to the presence of both a nitro group and a thioether linkage on the benzaldehyde core

Properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-10-2-5-12(6-3-10)19-14-7-4-11(9-16)8-13(14)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISSEQSHPLGJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352858
Record name 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270262-89-0
Record name 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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